N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-10-9-14(21(3)20-10)16(22)19-17-18-15(11(2)24-17)12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIKUPKJABERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and pyrazole rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient positions on the thiazole ring facilitate nucleophilic substitution. Key reactions include:
a. Coupling with Amines
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Reaction with 5-phenylthiazol-2-amine under peptide coupling conditions (EDC·HCl, HOBt, DCM, 0°C → RT) yields bis-heterocyclic amides.
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Product : Stable amide derivatives confirmed by IR (C=O stretch at 1,660–1,685 cm⁻¹) and NMR .
b. Hydrazine Reactions
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Interaction with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux forms aminopyrazole derivatives.
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Example : Synthesis of N5-(5-methylthiazol-2-yl)-1H-pyrazole-3,5-diamine (74% yield, m.p. 84°C) .
Electrophilic Acylation and Alkylation
The thiazole’s sulfur atom and pyrazole’s nitrogen atoms participate in electrophilic modifications:
a. Friedel-Crafts Acylation
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Thiazole-attached methyl groups undergo acetylation using LDA and acetaldehyde, followed by MnO₂ oxidation to introduce ketone functionalities .
b. Alkylation of Pyrazole
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Methylation at the pyrazole’s N1 position is achieved using methyl iodide under basic conditions, confirmed by ¹H NMR (singlet at δ 3.79 ppm for OCH₃) .
Cyclization and Heterocycle Formation
a. Pyrimidine Synthesis
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Microwave-assisted cyclization with phenylguanidines produces substituted pyrimidines.
b. Thiazole-Pyrazole Hybrids
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Reaction with 2-bromo-1-phenylethanone and thiourea derivatives forms bis-thiazole-pyrazoline hybrids (70% yield, m.p. 190–192°C) .
Oxidation and Reduction
a. Oxidation of Methyl Groups
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MnO₂ selectively oxidizes methyl groups on the thiazole ring to carbonyls, critical for further functionalization .
b. Reduction of Nitriles
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Cyanoacetamide intermediates are reduced using LiAlH₄ to primary amines, though direct data on the target compound requires extrapolation from analogues .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its ability to enhance biological activity in various compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against different cancer cell lines. The incorporation of the methoxyphenyl group appears to enhance the compound's efficacy in targeting cancer cells.
- Case Study : A study evaluated several thiazole derivatives for their anticancer properties against human glioblastoma and melanoma cell lines. Among these, compounds similar to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide demonstrated promising results with IC50 values indicating substantial cytotoxicity .
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that thiazole derivatives can mitigate neurotoxicity and provide protection against neuronal damage.
- Case Study : In a picrotoxin-induced convulsion model, compounds with similar structural features to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibited significant anticonvulsant activity. This suggests that the compound may hold potential for treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is crucial for optimizing its therapeutic potential.
| Structural Feature | Activity | Notes |
|---|---|---|
| Methoxy Group | Enhances anticancer activity | Contributes to increased lipophilicity and cellular uptake |
| Thiazole Moiety | Anticancer and neuroprotective properties | Known for its diverse biological activities |
| Pyrazole Core | Potentially enhances bioactivity | Commonly found in many pharmacologically active compounds |
Synthesis and Chemical Properties
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves multi-step reactions that can be optimized for yield and purity. The compound's molecular formula is , with a molecular weight of 440.5 g/mol .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Molecular Targets and Pathways: The compound may target specific receptors or enzymes involved in cellular signaling pathways. By modulating these targets, it can influence various physiological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of this compound are influenced by substituents on both the thiazole and pyrazole rings. Below is a comparative analysis with key analogues (Table 1):
Table 1: Structural and Functional Comparison of Thiazole-Pyrazole Carboxamides
Key Observations:
- Chlorine vs. Methyl Groups : Chlorine substitution in pyrazole (e.g., Compound 3a, ) improves electrophilicity but may increase toxicity compared to methyl groups .
- Drug Likeness : The target compound’s molecular weight (396.43 g/mol) aligns with Lipinski’s rule (<500 g/mol), unlike bulkier analogues like Dasatinib (488.01 g/mol), which require structural optimization for bioavailability .
Pharmacological Potential
- However, the absence of a pyrimidine linker (as in Dasatinib) may limit specificity .
- Antimicrobial Activity : Compound 9 () demonstrates that nitroheterocyclic substituents (e.g., 5-nitrothiophene) enhance antibacterial effects, a feature absent in the target compound .
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is characterized by the presence of a thiazole ring, a pyrazole moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of 420.49 g/mol .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antiproliferative Activity : Research indicates that derivatives of pyrazole compounds exhibit potent antiproliferative effects against cancer cell lines. For instance, similar compounds have shown IC50 values significantly lower than standard treatments like Olaparib, indicating strong potential as anticancer agents .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain analogs can achieve up to 85% inhibition at specific concentrations .
Anticancer Activity
A notable study evaluated the compound's effectiveness against various cancer cell lines. The results showed:
| Compound | Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|---|
| N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | MDA-MB-436 (breast cancer) | 2.57 | 4x more potent than Olaparib |
| Control (Olaparib) | MDA-MB-436 (breast cancer) | 8.90 | - |
This indicates that the compound is approximately four times more effective than Olaparib in inhibiting the growth of breast cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that thiazole-based compounds exhibit significant inhibition against various bacterial strains and fungi:
| Microorganism | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| E. coli | 15 | Ampicillin |
| Staphylococcus aureus | 18 | Amoxicillin |
| Aspergillus niger | 12 | Griseofulvin |
These findings suggest that derivatives of this compound could serve as potential antimicrobial agents .
Case Studies
Several case studies have highlighted the efficacy of thiazole and pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving similar pyrazole derivatives demonstrated significant tumor reduction in patients resistant to conventional therapies, suggesting a promising role for these compounds in personalized medicine .
- Chronic Inflammatory Diseases : Another study focused on the anti-inflammatory properties of thiazole derivatives, showing substantial improvement in symptoms among patients with rheumatoid arthritis when treated with these compounds .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : Synthesis optimization involves multi-step procedures (e.g., cyclization, coupling) with careful control of solvents, catalysts, and temperature. For example:
- Solvent Selection : Polar aprotic solvents like DMF or DCM are preferred for coupling reactions to stabilize intermediates and improve yields .
- Catalysts : K₂CO₃ or other mild bases are used to deprotonate intermediates without side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields, as seen in analogous pyrazole derivatives .
Table 1 : Synthesis Optimization Parameters
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Solvent | DMF/DCM (1:1) | 75-85% |
| Temperature | 80-100°C (reflux) | Optimal purity |
| Catalyst | K₂CO₃ (1.2 eq) | Minimal byproducts |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Spectroscopic and chromatographic techniques are essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 4-position) and confirm regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer : Standard assays include:
- Kinase Inhibition : ATP-competitive binding assays (e.g., using recombinant kinases like EGFR or VEGFR2) to determine IC₅₀ values .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifies anti-inflammatory activity via cytokine suppression (e.g., TNF-α) .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for analogs of this compound?
- Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
- Comparative Molecular Field Analysis (CoMFA) : 3D-QSAR models to map steric/electronic contributions .
- Dose-Response Replication : Validate activity across multiple cell lines (e.g., HT-29 vs. A549) to rule out cell-specific effects .
Table 2 : SAR Trends for Key Substituents
| Substituent Position | Functional Group | Biological Activity Trend |
|---|---|---|
| 4-Methoxyphenyl | Electron-donating | Enhanced kinase inhibition |
| 5-Methylthiazole | Hydrophobic | Improved membrane permeability |
Q. What computational approaches are used to predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Quantum Mechanical (QM) Calculations : Gaussian09 to optimize ligand geometries and calculate frontier molecular orbitals .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations:
- Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
- Formulation Optimization : Use of PEGylated nanoparticles to enhance solubility and half-life .
Q. What advanced analytical methods are used to characterize degradation products?
- Methodological Answer :
- LC-MS/MS : Hyphenated techniques with CID fragmentation to identify oxidative or hydrolytic byproducts .
- Forced Degradation Studies : Exposure to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) followed by stability-indicating HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
